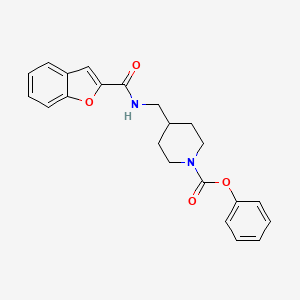![molecular formula C13H23NO5 B2959067 Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate CAS No. 2490323-05-0](/img/structure/B2959067.png)
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate is an intriguing organic compound. Its structure features a unique spirocyclic system, which includes a five-membered dioxane ring fused to a ten-membered decane ring. This configuration contributes to its distinct chemical and biological properties. The tert-butyl carbamate functional group further adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate typically involves several steps:
Formation of the spirocyclic core through intramolecular cyclization.
Protection of hydroxyl groups to ensure selective reactivity.
Introduction of the tert-butyl carbamate group via carbamoylation reactions under controlled conditions.
Industrial Production Methods: : Industrial production scales up these methods using batch or continuous flow reactors. Optimizing reaction conditions like temperature, solvent choice, and catalyst presence ensures high yield and purity. Green chemistry principles, such as using less toxic solvents or recyclable catalysts, may be applied to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate can undergo:
Oxidation: : Primarily affecting the hydroxyl group to form ketones or aldehydes.
Reduction: : Targeting the carbonyl or carbamate moieties.
Substitution: : At the tert-butyl carbamate group or the hydroxyl position.
Common Reagents and Conditions: : Common reagents include:
Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Bases or acids for substitution reactions, depending on the desired functional group transformation.
Major Products:
Scientific Research Applications
Chemistry: : The spirocyclic structure of Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate makes it an interesting molecule for studying stereochemical effects and reaction mechanisms.
Biology: : The compound's structural elements are explored for bioactivity, including enzyme inhibition and receptor binding studies.
Medicine: : Researchers investigate its potential as a scaffold for developing new pharmaceuticals due to its stability and ability to modify pharmacokinetic properties.
Industry: : Its use extends to materials science for creating novel polymers or resins with specific properties, thanks to its robust spirocyclic framework.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic core can enhance binding affinity due to its rigid and unique three-dimensional shape. Additionally, the tert-butyl carbamate group can confer resistance to metabolic degradation, prolonging the compound's activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-2-yl]carbamate: : Similar structure but with a different substitution pattern, affecting its reactivity and application.
Tert-butyl N-[(3R,4S)-4-hydroxy-1,6-dioxaspiro[4.5]octan-3-yl]carbamate: : Smaller ring system, leading to different physical and chemical properties.
Tert-butyl N-[(3R,4S)-4-hydroxy-2,8-dioxaspiro[4.5]nonan-3-yl]carbamate: : Different ring fusion, altering its biological activity.
Uniqueness: : Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate stands out due to its specific spirocyclic configuration and functional groups, which provide a unique balance of stability, reactivity, and bioactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNACQEJUJGSN-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)

![4-bromo-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazole](/img/structure/B2958988.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)
![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2959007.png)
